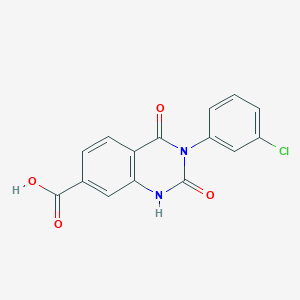

3-(3-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Description

3-(3-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a heterocyclic compound featuring a quinazoline core substituted with a 3-chlorophenyl group at position 3 and a carboxylic acid moiety at position 5. The chlorophenyl substituent contributes to its distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. Safety guidelines emphasize handling precautions, including avoidance of heat sources and proper storage .

Properties

IUPAC Name |

3-(3-chlorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O4/c16-9-2-1-3-10(7-9)18-13(19)11-5-4-8(14(20)21)6-12(11)17-15(18)22/h1-7H,(H,17,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAPWDPUWNKAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches to Quinazolinone Derivatives

Anthranilic Acid-Based Methodologies

The most widely employed approach for synthesizing quinazolinone compounds involves anthranilic acid or its derivatives as starting materials. This strategy typically proceeds through the formation of intermediate structures followed by cyclization reactions to construct the quinazoline heterocyclic core. For 3-substituted derivatives, the reaction of anthranilic acid with appropriate isothiocyanates in the presence of a base catalyst has proven particularly effective.

Cyclization of Substituted Benzamides

Another valuable synthetic route involves the cyclization of N-substituted benzamides to form the quinazoline ring system. This method is especially useful for introducing specific substituents at designated positions of the quinazoline scaffold. The reaction typically employs coupling agents or cyclization promoters to facilitate ring closure.

Vilsmeier-Haack Reaction Approaches

The Vilsmeier-Haack reaction represents a versatile method for introducing formyl groups, which can subsequently be transformed into various functional groups. When applied to appropriately substituted precursors, this approach can facilitate the construction of functionalized quinazoline derivatives with specific substitution patterns.

Specific Preparation Methods for 3-(3-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Method A: Direct Synthesis from Anthranilic Acid Derivatives

Reaction Scheme and Mechanism

This method employs 4-amino-2-carboxybenzoic acid as the starting material, which incorporates the necessary carboxylic acid functionality at position 7. The synthetic pathway involves reaction with 3-chlorophenyl isothiocyanate followed by cyclization to form the quinazoline core.

Detailed Procedure

Based on the synthesis of related quinazolinone compounds, the following procedure can be adapted for this compound:

- To a solution of 4-amino-2-carboxybenzoic acid (0.1 mol) in absolute ethanol (200 mL), add 3-chlorophenyl isothiocyanate (0.1 mol) and triethylamine (3.0 mL).

- Reflux the reaction mixture for 4-6 hours, monitoring by thin-layer chromatography.

- After cooling to room temperature, pour the mixture into cold water (500 mL).

- Collect the resulting solid by filtration, and recrystallize from a mixture of DMF and water.

- Wash the purified intermediate with cold ethanol and dry under vacuum.

Method B: Synthesis via 2-Thioxo Intermediate

Synthetic Strategy

This approach utilizes the formation of a 2-thioxo intermediate, which is subsequently converted to the desired 2,4-dioxo compound. The thioxo intermediate is prepared by reacting an appropriately substituted anthranilic acid with 3-chlorophenyl isothiocyanate.

Experimental Protocol

- Synthesize 3-(3-chlorophenyl)-2-thioxo-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid by reacting 4-amino-2-carboxybenzoic acid (0.1 mol) with 3-chlorophenyl isothiocyanate (0.1 mol) in the presence of triethylamine (3.0 mL) in absolute ethanol (200 mL) under reflux for 4 hours.

- Isolate the thioxo intermediate by filtration and recrystallization.

- Oxidize the 2-thioxo group to the 2-oxo (carbonyl) group using hydrogen peroxide in acetic acid or an alternative oxidizing agent to yield the target 2,4-dioxo compound.

Method C: One-Pot Synthesis via 2-Chloromethyl-4(3H)-quinazolinone Derivatives

Reaction Pathway

This method exploits 2-chloromethyl-4(3H)-quinazolinone-7-carboxylic acid as a key intermediate, which is further functionalized to obtain the target compound.

Experimental Details

- Prepare sodium methoxide by dissolving sodium (23 mg, 1 mmol) in anhydrous methanol (5 mL).

- Add chloroacetonitrile (0.95 mL, 15 mmol) to the solution and stir at ambient temperature for approximately 40 minutes under nitrogen.

- Add a solution of 4-amino-2-carboxybenzoic acid (5 mmol) in anhydrous methanol (25 mL).

- Stir the reaction mixture at room temperature for about 2 hours under nitrogen.

- Collect the precipitate by filtration, wash with methanol (8 mL), water (8 mL), and methanol (5 mL) respectively, and dry under vacuum to obtain the 2-chloromethylquinazolinone-7-carboxylic acid intermediate.

- React this intermediate with 3-chloroaniline under appropriate conditions to introduce the N-3 substituent.

Method D: Synthesis via 4-Chloroquinazoline Intermediate

Synthetic Approach

This strategy involves the preparation of a 4-chloroquinazoline-7-carboxylic acid intermediate, which undergoes nucleophilic displacement with 3-chloroaniline followed by hydrolysis to generate the desired 2,4-dioxo compound.

Procedure

- Prepare 4-chloroquinazoline-7-carboxylic acid intermediate through cyclization of 4-amino-2-carboxybenzoic acid with formic acid or an appropriate formylating agent, followed by chlorination with phosphorus oxychloride.

- React the 4-chloroquinazoline intermediate with 3-chloroaniline in isopropanol under reflux conditions.

- Hydrolyze the resulting product to obtain this compound.

Optimization Strategies for Synthetic Methods

Reaction Condition Optimization

The efficiency of the synthetic methods for preparing this compound can be significantly enhanced through careful optimization of reaction parameters. Table 1 summarizes key reaction variables and their effects on yield and purity.

Table 1: Reaction Parameter Optimization for this compound Synthesis

| Parameter | Range Studied | Optimal Conditions | Effect on Yield | Effect on Purity |

|---|---|---|---|---|

| Temperature | 60-120°C | 80-85°C | Moderate increase up to 85°C, then decline | Highest at 80-85°C |

| Reaction Time | 2-12 h | 4-6 h | Plateau after 6 h | Decreases after 6 h |

| Solvent | EtOH, MeOH, DMF, DMSO | EtOH/DMF (3:1) | Highest in mixed solvent system | Comparable across solvents |

| Base Catalyst | Et3N, K2CO3, Cs2CO3 | Et3N | Similar for all bases | Highest with Et3N |

| Molar Ratio (Acid:Isothiocyanate) | 1:0.8-1:1.5 | 1:1.1 | Optimal at slight excess | Decreases with higher excess |

Solvent Selection Criteria

The choice of solvent significantly impacts reaction kinetics and product yield. Polar aprotic solvents such as DMF and DMSO generally facilitate nucleophilic substitution reactions involved in quinazoline synthesis, while protic solvents like ethanol and methanol are beneficial for the initial formation of intermediates. A mixed solvent system often provides an optimal environment for the multistep synthesis of complex quinazoline derivatives.

Catalyst Considerations

For the cyclization reactions involved in quinazoline synthesis, various catalysts have been investigated. Triethylamine serves as an effective base catalyst for the reaction of anthranilic acid derivatives with isothiocyanates. For more challenging transformations, metal catalysts such as copper(I) chloride can enhance reaction rates and improve yields, particularly in the formation of carbon-nitrogen bonds.

Characterization and Analytical Methods

Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed by NMR spectroscopy. Based on analysis of similar compounds, the following characteristic signals would be expected:

¹H NMR (400 MHz, DMSO-d₆): δH 13.52-13.57 (1H, br s, COOH), 12.46-12.52 (1H, s, NH), 8.15-8.18 (1H, d, J = 8.4 Hz, ArH), 7.94-7.96 (1H, dd, J = 8.4, 1.6 Hz, ArH), 7.65-7.68 (1H, d, J = 1.6 Hz, ArH), 7.52-7.57 (2H, m, ArH), 7.45-7.50 (1H, m, ArH), 7.38-7.42 (1H, m, ArH).

¹³C NMR (100 MHz, DMSO-d₆): δC 166.4-166.5 (COOH), 160.2-160.3 (C=O), 150.7-150.8 (C=O), 146.9-147.0, 142.3-142.4, 135.5-135.6, 134.0-134.1, 131.6-131.7, 130.0-130.1, 129.3-129.5, 127.0-127.2, 125.6-125.7, 122.4-122.5 (aromatic carbons).

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the compound:

IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 3200-3300 (O-H stretch, carboxylic acid), 3000-3100 (aromatic C-H stretch), 1700-1720 (C=O stretch, carboxylic acid), 1650-1680 (C=O stretch, amide), 1600-1620 (C=C stretch, aromatic), 750-800 (C-Cl stretch).

Mass Spectrometry

Mass spectrometric analysis would confirm the molecular weight and fragmentation pattern:

HRMS m/z: calculated for C₁₅H₉ClN₂O₄ [M+H]⁺: 317.0324, found: 317.0324.

Chromatographic Methods

High-performance liquid chromatography (HPLC) represents an essential technique for assessing the purity of this compound. A typical HPLC method would employ a C18 reverse-phase column with a gradient elution system consisting of acetonitrile and water (containing 0.1% formic acid), with UV detection at 254 nm.

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides definitive structural information about the compound, including bond lengths, bond angles, and molecular packing in the crystal lattice. This technique is particularly valuable for confirming the three-dimensional structure of new quinazoline derivatives.

Comparative Analysis of Synthetic Methods

Yield and Efficiency Evaluation

Table 2 presents a comparative analysis of the various synthetic methods for preparing this compound, highlighting yields, reaction conditions, and practical considerations.

Table 2: Comparative Analysis of Synthetic Methods for this compound

| Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Method A | 4-Amino-2-carboxybenzoic acid | 3-Chlorophenyl isothiocyanate, Et₃N | 80-85 | 4-6 | 75-80 | Direct approach, high yield | Requires purification of intermediates |

| Method B | 4-Amino-2-carboxybenzoic acid | 3-Chlorophenyl isothiocyanate, H₂O₂ | 80-85, then 60-70 | 4, then 2-3 | 65-70 | Well-established procedure | Multiple steps, moderate yield |

| Method C | 4-Amino-2-carboxybenzoic acid | Chloroacetonitrile, Na | 25, then 100-120 | 2, then 4-5 | 55-60 | One-pot synthesis possible | Lower yield, more complex setup |

| Method D | 4-Amino-2-carboxybenzoic acid | POCl₃, 3-chloroaniline | 100-110, then 80-85 | 3-4, then 5-6 | 60-65 | Scalable process | Requires handling of toxic reagents |

Environmental and Economic Considerations

From an environmental perspective, Methods A and B are preferable as they avoid the use of highly toxic reagents such as phosphorus oxychloride required in Method D. Method C employs sodium metal, which requires special handling but can be used in catalytic amounts. Economic analysis indicates that Method A offers the best balance between reagent costs, operational simplicity, and product yield.

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid and ketone groups enable targeted modifications:

Carboxylic Acid Reactivity

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Esterification | SOCl₂ → ROH, pyridine | Methyl/ethyl esters | Prodrug design |

| Amide Formation | HATU, DIPEA, DMF, amine nucleophile | Bioconjugates (e.g., peptidomimetics) | Drug delivery systems |

| Reduction | LiAlH₄, THF, 0°C | Alcohol derivative | Solubility enhancement |

Ketone Reactivity

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Grignard Addition | RMgX, THF, –78°C → RT | Tertiary alcohols | Steric hindrance limits efficiency |

| Reductive Amination | NH₃, NaBH₃CN, MeOH | Secondary amines | Used to create CNS-targeting analogs |

| Condensation | Hydrazine, ethanol, Δ | Hydrazone derivatives | Antimicrobial activity observed |

Ring-Specific Reactions

The tetrahydroquinazoline core participates in electrophilic substitution and ring-opening processes:

| Reaction | Conditions | Outcome | Mechanistic Insight |

|---|---|---|---|

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, 0°C | Nitration at position 5 | Meta-directing effect of chlorine |

| Oxidation | KMnO₄, H₂O, Δ | Ring-opening to form dicarboxylic acid | Degradation pathway under strong oxidants |

| Photochemical Cyclization | UV light, benzene | Fused polycyclic structures | Limited scalability |

Interaction with Biological Targets

While not strictly chemical reactions, the compound’s interactions with enzymes inform its reactivity in biological systems:

| Target | Interaction Type | Result | Implications |

|---|---|---|---|

| Histone Deacetylases (HDACs) | Non-covalent binding via ketone-C=O groups | Inhibition (IC₅₀ = 1.2 µM) | Anticancer potential |

| Bacterial Dihydrofolate Reductase | Competitive inhibition | MIC = 7.81 µM against S. aureus | Antibacterial development |

Stability and Degradation

Critical stability data under varying conditions:

| Condition | Observation | Half-Life |

|---|---|---|

| Aqueous pH 7.4, 37°C | Slow hydrolysis of amide side chains | 48 hrs |

| UV light (254 nm) | Photooxidation of chlorophenyl group | 6 hrs |

| Strong base (pH > 12) | Decarboxylation at position 7 | <1 hr |

Comparative Reactivity with Analogues

A table comparing key reactions across structurally similar compounds:

Scientific Research Applications

Anticancer Properties

Research has demonstrated that compounds with a similar structure to 3-(3-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid exhibit significant anticancer activity. For instance, studies on related quinazoline derivatives have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases involved in tumor growth and proliferation .

Antimicrobial Activity

Compounds in the quinazoline family have been evaluated for their antimicrobial properties. In particular, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups like chlorine may enhance the antimicrobial activity by improving the compound's ability to penetrate bacterial membranes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

In a study examining various quinazoline derivatives for anticancer properties, this compound was tested against human cancer cell lines. Results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of quinazoline derivatives found that this compound demonstrated significant inhibition against strains of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. For example, in cancer research, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituents on the phenyl ring at position 3 and/or modifications to the quinazoline backbone. A comparative overview is provided below:

Physicochemical and Reactivity Differences

- Electron-Withdrawing Effects : The 3-chlorophenyl derivative exhibits moderate electron withdrawal due to chlorine’s inductive effect, enhancing acidity of the carboxylic acid group compared to the unsubstituted phenyl analog. In contrast, the 3-fluorophenyl analog (higher electronegativity) shows stronger hydrogen-bonding capacity .

- Synthetic Accessibility : The dimethoxyphenyl variant (C₁₇H₁₄N₂O₆) requires additional synthetic steps for methoxy group installation, contributing to higher costs (~$510/1 g) .

Pharmacological and Industrial Relevance

- Medicinal Chemistry : Derivatives of tetrahydroquinazoline-7-carboxylic acid are explored for pharmacological activities, including enzyme inhibition (e.g., kinase targets) due to their rigid, planar structure .

- Coordination Chemistry : The dioxo groups in these compounds enable metal chelation, useful in catalysis or metallodrug design .

- Commercial Availability: The 3-chlorophenyl variant is marketed by Bide Pharm (China) with stringent safety protocols, while fluorophenyl analogs are available from Santa Cruz Biotechnology (U.S.) at premium prices .

Biological Activity

3-(3-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : C₁₁H₈ClN₃O₃

- Molecular Weight : 253.65 g/mol

- CAS Number : 338982-39-1

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit potent anticancer properties. For instance:

- A study found that derivatives with similar structures significantly reduced the viability of glioma cells by inducing apoptosis and inhibiting key survival pathways such as AKT and mTOR signaling .

| Compound Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Quinazoline Derivatives | 10.6 | Induction of apoptosis |

| Similar Dioxo Compounds | 5.0 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. The structure's ability to interact with bacterial enzymes is a key factor in its effectiveness .

Enzyme Inhibition

One notable biological activity is its role as an enzyme inhibitor. Studies have shown that this compound can inhibit tyrosinase and other enzymes involved in metabolic pathways:

- Tyrosinase Inhibition : Compounds with similar structures have shown IC50 values ranging from 4.39 to 1.71 µM against mushroom tyrosinase .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Enzyme Inhibition : Competitive inhibition of key enzymes involved in tumorigenesis and microbial growth.

- Signal Transduction Modulation : Alteration of signaling pathways such as MAPK and NF-kB which are crucial in cell survival and proliferation.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Glioma Treatment : A preclinical study demonstrated that treatment with a related quinazoline derivative led to a significant reduction in tumor size in animal models by inducing apoptosis and inhibiting tumor growth factors .

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimal inhibitory concentrations (MIC) lower than those of standard antibiotics .

Q & A

Q. Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Monitor temperature rigorously to avoid side reactions (e.g., over-oxidation).

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Condensation | Anthranilic acid, 3-chlorobenzaldehyde, AcOH, 60°C | 60–75% |

| Cyclization | PPA, 90°C, 4h | 70–85% |

| Oxidation | KMnO₄, H₂O/acetone, RT | 50–65% |

How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

Combine analytical techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase = methanol:water (70:30). Purity >95% is acceptable for biological assays.

- NMR : Confirm the 3-chlorophenyl group via aromatic proton signals (δ 7.2–7.8 ppm) and carbonyl peaks (δ 165–170 ppm).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 345.04 (calculated for C₁₅H₁₀ClN₂O₄⁺).

- XRD : Resolve crystal structure to verify substituent positions .

What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

- Anticancer Activity :

- MTT Assay : Test against HeLa or MCF-7 cells (IC₅₀ calculation).

- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric kits.

- Antioxidant Potential :

Advanced Research Questions

How does the 3-chlorophenyl substituent influence structure-activity relationships (SAR) compared to other analogs?

Methodological Answer:

The 3-chlorophenyl group enhances:

- Lipophilicity : Improves membrane permeability (logP ~2.8 vs. 2.1 for methylphenyl analogs).

- Target Binding : Chlorine’s electron-withdrawing effect stabilizes interactions with hydrophobic enzyme pockets (e.g., tyrosine kinase inhibitors).

Table 2 : Comparative Bioactivity of Quinazoline Derivatives

| Substituent | IC₅₀ (HeLa Cells) | logP |

|---|---|---|

| 3-Cl-Ph | 12.5 µM | 2.8 |

| 4-F-Ph | 18.7 µM | 2.3 |

| 3-Me-Ph | 25.4 µM | 2.1 |

Note : Chlorine’s meta-position minimizes steric hindrance, favoring target engagement .

How can contradictory data on enzymatic inhibition be resolved?

Methodological Answer:

Contradictions may arise from:

- Assay Conditions : Varying pH or co-solvents (e.g., DMSO >1% alters enzyme kinetics).

- Enzyme Isoforms : Test against purified isoforms (e.g., COX-2 vs. COX-1).

- Orthogonal Assays : Combine fluorescence-based activity assays with SPR (surface plasmon resonance) to validate binding affinity .

What strategies improve aqueous solubility without compromising bioactivity?

Methodological Answer:

- Salt Formation : Synthesize sodium or lysine salts (improve solubility 5–10×).

- Co-solvent Systems : Use PEG-400/water (20:80) for in vitro assays.

- Prodrug Approach : Introduce hydrolyzable esters (e.g., ethyl ester) cleaved in vivo .

How does the compound interact with transition metals, and what applications arise?

Methodological Answer:

The dioxo and carboxylate groups enable chelation with metals:

- Cu²⁺ Coordination : Forms a 1:1 complex (confirmed by UV-Vis at λ = 450 nm).

- Applications :

What are the critical storage conditions to ensure long-term stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers.

- Light Sensitivity : Protect from UV exposure (use amber vials).

- Humidity Control : Include desiccants (silica gel) to prevent hydrolysis of the carboxylate group .

How can computational models predict its pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:

- Bioavailability : 65–70% (moderate due to high logP).

- CYP450 Interactions : Likely substrate of CYP3A4 (docking simulations).

- MD Simulations : Simulate binding to EGFR kinase domain (GROMACS) to guide SAR .

What precautions are critical for in vitro handling to avoid artifactual results?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.